(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid is an organic compound with a molecular formula of C10H12ClNO2 This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-chlorobenzyl chloride and (S)-alanine. The reaction typically proceeds through a nucleophilic substitution reaction where the amino group of (S)-alanine attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be compared with other similar compounds to highlight its uniqueness:
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: The presence of a methyl group instead of chlorine can result in different steric and electronic effects.
These comparisons illustrate how small changes in the molecular structure can significantly impact the properties and applications of the compound.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
DHPVJZGGWAJJBV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
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